molecular formula C19H21N5O B2381076 N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1189452-07-0

N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2381076
CAS No.: 1189452-07-0
M. Wt: 335.411
InChI Key: LNINYUBCSONRRG-UHFFFAOYSA-N
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Description

N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1189452-07-0) is a synthetic small molecule with a molecular formula of C19H21N5O and a molecular weight of 335.40 g/mol. It belongs to the 1,2,3-triazole-4-carboxamide class of heterocyclic compounds, which are recognized as a privileged scaffold in medicinal chemistry due to their strong chemical stability, hydrogen bonding capacity, and widespread biological potential . This compound is part of a promising class of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides that have been identified in primary discovery efforts as promising antimicrobial agents . Compounds with this core structure have demonstrated considerable potential for the discovery of biological activity, particularly against Gram-positive bacterial strains such as Staphylococcus aureus . Furthermore, structurally related 1,2,3-triazole-4-carboxamides have shown significant promise as antiproliferative agents in anticancer research, acting through mechanisms such as targeting the pregnane X receptor (PXR) with low nanomolar inhibitory activity or acting as apoptosis-inducing agents for various tumour cell lines . This product is intended for non-human research applications only and is a valuable compound for screening in antimicrobial and anticancer discovery programs, as well as for other investigative purposes in medicinal chemistry.

Properties

IUPAC Name

N-pentyl-1-phenyl-5-pyridin-4-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-2-3-7-12-21-19(25)17-18(15-10-13-20-14-11-15)24(23-22-17)16-8-5-4-6-9-16/h4-6,8-11,13-14H,2-3,7,12H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNINYUBCSONRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action, supported by relevant data and case studies.

Molecular Information:

  • Molecular Formula: C19H21N5O
  • Molecular Weight: 335.4 g/mol
  • CAS Number: 1189452-07-0

The structural characteristics of this compound suggest potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Key Findings:

  • Cell Line Studies:
    • The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values comparable to established chemotherapeutics.
    • A study reported IC50 values of 0.65 µM for MCF-7 and 2.41 µM for HCT-116 cells, indicating potent anticancer activity .
  • Mechanism of Action:
    • Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by activating caspase pathways. Specifically, an increase in caspase 3/7 activity was observed, leading to cell cycle arrest at the G1 phase .
    • Western blot analyses indicated elevated p53 expression levels and caspase cleavage, further supporting its role in promoting apoptotic pathways .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. The presence of the triazole ring is critical for its biological activity.

Research Insights:

  • Antibacterial Effects:
    • In vitro studies have shown that N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
    • The structure's ability to interact with microbial enzymes suggests a mechanism involving disruption of bacterial cell wall synthesis .
  • Fungal Inhibition:
    • Preliminary assessments indicate that this compound may possess antifungal activity against certain strains, although further research is necessary to confirm these effects .

Data Table: Biological Activity Summary

Activity TypeCell Line / PathogenIC50 Values (µM)Mechanism of Action
AnticancerMCF-70.65Apoptosis via caspase activation
AnticancerHCT-1162.41Cell cycle arrest at G1 phase
AntimicrobialStaphylococcus aureusTBDInhibition of cell wall synthesis
AntifungalCandida albicansTBDDisruption of fungal cell integrity

Case Studies

Several case studies have explored the therapeutic potential of triazole derivatives similar to this compound:

  • Study on Triazole Derivatives:
    • A comprehensive study synthesized various triazole derivatives and evaluated their anticancer activities against multiple human cancer cell lines. The results indicated that modifications to the triazole structure significantly influenced their biological efficacy .
  • Structure–Activity Relationship (SAR):
    • Investigations into SAR revealed that the presence of electron-withdrawing groups on the phenyl ring enhances biological activity, suggesting avenues for further structural optimization .

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position of the triazole ring is critical for modulating biological activity. Key analogs include:

Compound Name 5-Substituent Biological Activity/Target Key Findings References
Target Compound Pyridin-4-yl Multi-target (Hsp90, kinases) Demonstrated Hsp90 inhibition and kinase activity in analogs (e.g., 4d, 4e, 4f) .
5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide Trifluoromethyl c-Met kinase inhibition Induced apoptosis in tumor cell lines (MCF-7, A549) with 3–5× higher activity than foretinib .
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Pyridin-3-yl NCI-H522 lung cancer growth inhibition GP = 70.94% against NCI-H522 cells .
5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide Methyl Wnt/β-catenin signaling inhibition Improved glucose/lipid metabolism in preclinical models .

Key Observations :

  • Pyridinyl substituents (3- or 4-position) enhance interactions with kinases and HSP90 .
  • Electron-withdrawing groups (e.g., trifluoromethyl) improve potency against tyrosine kinases like c-Met .

Variations in the N-Alkyl/Aryl Carboxamide Chain

The N-alkyl/aryl chain affects solubility and target engagement:

Compound Name N-Substituent Biological Activity Key Findings References
Target Compound N-Pentyl Not explicitly reported (analogs target Hsp90) Pentyl chain likely enhances blood-brain barrier penetration .
N-(2-Cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide 2-Cyanophenyl Anticancer (unspecified targets) 82% yield; characterized by NMR and MS .
N-Butyl-1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide N-Butyl Anticancer (unspecified targets) 84% yield; high melting point (>250°C) .
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 2,5-Dichlorophenyl Antiproliferative (renal cancer RXF 393) GP = -13.42% .

Key Observations :

  • Bulky aryl substituents (e.g., benzo[c]isoxazolyl) improve thermal stability but may reduce solubility .
  • Chlorophenyl groups enhance antiproliferative activity in renal cancer models .

Key Contradictions :

  • While pyridin-4-yl analogs (e.g., 4d) show multi-target kinase activity, pyridin-3-yl derivatives are more effective against NCI-H522 cells .
  • Trifluoromethyl groups enhance c-Met inhibition, but may reduce selectivity compared to pyridinyl substituents .

Q & A

Q. Why do computational predictions of solubility differ from experimental data?

  • Methodological Answer : Force field limitations in molecular dynamics (MD) simulations may underestimate solvent interactions. Use COSMO-RS theory for improved accuracy. Experimentally, measure solubility via nephelometry in biorelevant media (FaSSIF/FeSSIF) to account for physiological conditions .

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